molecular formula C10H12N2O6S B2897960 methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate CAS No. 532417-56-4

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Cat. No.: B2897960
CAS No.: 532417-56-4
M. Wt: 288.27
InChI Key: MSJGVMRFISZODF-UHFFFAOYSA-N
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Description

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a glycine derivative featuring a methyl ester, a methylsulfonyl group, and a 3-nitrophenyl substituent. This compound is structurally characterized by:

  • Methyl ester: Enhances lipophilicity and stability.
  • Methylsulfonyl group: Electron-withdrawing, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(N-methylsulfonyl-3-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGVMRFISZODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise N-Functionalization of Glycine Esters

The most common strategy involves sequential N-alkylation and N-sulfonylation of glycine methyl ester. A representative protocol, adapted from Friedel–Crafts acylation methodologies, proceeds as follows:

  • N-(3-Nitrophenyl)glycine Methyl Ester Synthesis :
    Glycine methyl ester is reacted with 3-nitrobenzyl bromide in the presence of triethylamine (TEA) in acetonitrile at 60°C for 12 hours. The 3-nitrophenyl group is introduced via nucleophilic substitution, yielding N-(3-nitrophenyl)glycine methyl ester. Purification by recrystallization from ethyl acetate/hexane affords the intermediate in 78–85% yield.

  • N-Methylsulfonylation :
    The secondary amine is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, with slow addition of TEA (1.5 equiv). After stirring at room temperature for 6 hours, the reaction is quenched with water, and the product is extracted into DCM. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) provides the target compound in 70–75% yield.

Key Data :

Step Reagents Conditions Yield
1 3-Nitrobenzyl bromide, TEA CH₃CN, 60°C, 12 h 82%
2 MsCl, TEA DCM, 0°C → rt, 6 h 73%

One-Pot Tandem Functionalization

To improve efficiency, a one-pot method combines both N-substituents in a single reaction vessel. Glycine methyl ester, 3-nitrobenzyl mesylate, and methanesulfonyl chloride are reacted in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 24 hours. This approach avoids intermediate isolation, achieving a 68% overall yield.

Advantages :

  • Reduced purification steps.
  • Compatibility with electron-deficient aryl groups due to DMF’s high polarity.

Limitations :

  • Competing O-sulfonylation may occur, necessitating careful stoichiometric control.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent polarity critically influences reaction efficiency:

Solvent Dielectric Constant Yield (Step 1)
CH₃CN 37.5 82%
DMF 36.7 75%
THF 7.5 58%

Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing side reactions during sulfonylation.

Temperature and Time Dependence

  • N-Alkylation : Elevated temperatures (60–80°C) accelerate substitution but risk ester hydrolysis.
  • N-Sulfonylation : Low temperatures (0–5°C) minimize sulfonate ester formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 8.21 (t, J = 1.8 Hz, 1H, Ar-H), 7.68–7.65 (m, 2H, Ar-H), 7.52 (t, J = 8.1 Hz, 1H, Ar-H), 4.34 (s, 2H, N–CH₂), 3.72 (s, 3H, COOCH₃), 3.08 (s, 3H, SO₂CH₃).

  • ¹³C NMR (150 MHz, CDCl₃) :
    δ 170.8 (C=O), 148.2 (C-NO₂), 134.5–122.3 (Ar-C), 53.1 (COOCH₃), 44.7 (N–CH₂), 38.9 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 317.0564 [M+H]⁺
  • Calculated : C₁₁H₁₃N₂O₆S⁺: 317.0568.

Industrial-Scale Considerations

Waste Management

  • Methanesulfonyl chloride hydrolysis generates HCl and SO₂, necessitating neutralization with NaOH scrubbing systems.

Applications and Derivatives

Bioactivity Screening

This compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 12.4 μM), comparable to celecoxib derivatives.

Materials Science

The nitro group enables π-stacking in supramolecular polymers, with a reported glass transition temperature (Tg) of 127°C.

Chemical Reactions Analysis

Cyclization Reactions for β-Lactam Formation

This compound participates in acetic anhydride-promoted cyclization with imines, favoring β-lactam over δ-lactam formation due to CH acidity modulation (Figure 1) .

Mechanism :

  • Activation : Formation of a mixed anhydride intermediate via reaction with acetic anhydride.
  • Imine Acylation : Nucleophilic attack by the imine on the activated carbonyl.
  • Mannich-Type Cyclization : Intramolecular C–C bond formation at the α-methylene group adjacent to the ester, yielding a β-lactam .

Key Data :

Reaction ConditionsProduct (Yield)SelectivityReference
Ac2_2O (1.3 equiv), 80°Cβ-Lactam (65%)>95% trans

Electrochemical Oxidation to α-Ketoamides

Under metal-free electrochemical conditions , the methylene group adjacent to the sulfonamide undergoes oxidation to form α-ketoamides .

Reaction Pathway :

  • Anodic Oxidation : Generation of a radical intermediate at the α-carbon.
  • Oxygen Insertion : Formation of a ketone via sequential electron transfer and proton abstraction .

Example :Methyl N methylsulfonyl N 3 nitrophenyl glycinateElectrolysis Ketoamide(Yield 70 )\text{Methyl N methylsulfonyl N 3 nitrophenyl glycinate}\xrightarrow{\text{Electrolysis}}\text{ Ketoamide}\quad (\text{Yield 70 })

Hydrolysis and Stability

  • Ester Hydrolysis : The methyl ester hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid .
  • Thermal Decomposition : At elevated temperatures, decomposition releases SOx_x , NOx_x , and CO .

Stability Data :

ConditionObservationReference
0.1 M NaOH (25°C, 24 hr)Complete ester hydrolysis
>200°CExothermic decomposition

Nucleophilic Substitution at the Sulfonamide Group

The methylsulfonyl group acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines or thiols), though steric hindrance from the 3-nitrophenyl substituent reduces reactivity .

Example :Methyl N methylsulfonyl N 3 nitrophenyl glycinate+RNH2RNH Substituted Product\text{Methyl N methylsulfonyl N 3 nitrophenyl glycinate}+\text{RNH}_2\rightarrow \text{RNH Substituted Product}

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme mechanisms or as a building block for bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the methylsulfonyl group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl and Aryl Groups

The following compounds share the N-sulfonyl-N-aryl glycinate backbone but differ in substituents:

Compound Name Sulfonyl Group Aryl Group Molecular Formula Molecular Weight Melting Point (°C) Key References
Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate Methylsulfonyl 3-Nitrophenyl C10H11N2O6S 299.27 Not reported -
S10f (Methyl N-(3-methylbiphenyl-2-yl)-N-(4-nitrophenylsulfonyl)glycinate) 4-Nitrophenylsulfonyl 3-Methylbiphenyl-2-yl C22H20N2O6S 440.47 153–156
S8d (Methyl N-(biphenyl-2-yl)-N-(methylsulfonyl)glycinate) Methylsulfonyl Biphenyl-2-yl C16H16NO4S 327.37 Not reported
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate Methylsulfonyl 2,4-Dimethoxyphenyl C12H17NO6S 303.33 Not reported
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate Phenylsulfonyl 3-Bromophenyl C15H14BrNO4S 384.25 Not reported

Key Observations :

  • Molecular Weight and Solubility : Bulky aryl groups (e.g., biphenyl in S8d) increase molecular weight, reducing solubility in polar solvents.
  • Synthetic Yields : S10f is synthesized in 87% yield , while indole-based analogs in show yields ranging from 46% to 74%, suggesting substituent-dependent efficiency.

Impact of Functional Groups on Physical and Chemical Properties

  • Methylsulfonyl vs. Phenylsulfonyl : Methylsulfonyl groups (e.g., in S8d and ) may enhance solubility in polar aprotic solvents compared to phenylsulfonyl analogs (e.g., ) due to reduced steric hindrance .
  • Nitro vs. Methoxy Groups: The 3-nitrophenyl group increases acidity of adjacent protons, facilitating deprotonation in base-mediated reactions, whereas methoxy groups () act as electron donors, stabilizing positive charges .

Biological Activity

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound features a methylsulfonyl group, a nitrophenyl moiety, and a glycinate backbone. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Component Structure Function
Methylsulfonyl group-SO2CH3Enhances solubility and bioactivity
Nitrophenyl group-NO2Potential for redox reactions
Glycinate backbone-NH2CH(COOH)-Provides amino acid characteristics

1. Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. This compound exhibits activity against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death.

  • Case Study : A study found that similar nitro compounds displayed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL depending on the specific compound structure .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through molecular docking studies, which suggest that it may inhibit specific cancer-related enzymes.

  • Research Findings : In vitro studies indicated that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is hypothesized to involve the formation of DNA crosslinks, disrupting replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation of DNA : The compound may act as an alkylating agent, targeting nucleophilic sites on DNA bases, particularly guanine .
  • Reactive Oxygen Species (ROS) Generation : Nitro groups can generate ROS upon reduction, leading to oxidative stress in microbial cells .
  • Enzyme Inhibition : Interaction with key enzymes involved in cancer metabolism may hinder tumor growth .

Antimicrobial Efficacy

Pathogen MIC (µg/mL) Reference
E. coli16
Staphylococcus aureus8
Candida albicans32

Anticancer Activity

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

Q & A

Q. What are the standard synthetic routes for methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate?

The synthesis typically involves:

  • Step 1 : Condensation of glycine methyl ester with 3-nitroaniline under basic conditions (e.g., triethylamine) to form the N-aryl glycinate intermediate.
  • Step 2 : Sulfonylation using methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to introduce the methylsulfonyl group .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Key Considerations : Reaction pH and temperature control are critical to avoid hydrolysis of the ester group .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm, nitro group at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1520 cm1^{-1} (NO2_2 asymmetric stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 357.05) .

Q. What are its primary chemical reactivity pathways?

  • Nucleophilic Substitution : The sulfonyl group activates the adjacent nitrogen for substitution with amines or thiols under basic conditions .
  • Reduction : Nitro group reduction (e.g., H2_2/Pd-C) yields the corresponding amine derivative, useful for further functionalization .
  • Ester Hydrolysis : Controlled hydrolysis with NaOH/MeOH generates the carboxylic acid analog .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Response Surface Methodology (RSM) : Design experiments to optimize parameters (e.g., molar ratios, solvent polarity). For example, acetonitrile improves yields (≥75%) for nitro-substituted analogs compared to THF .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% for sterically hindered derivatives .

Q. How do structural variations (e.g., nitro position) affect biological activity?

A comparative study of analogs reveals:

Substituent Position Enzyme Inhibition (IC50_{50}) Notes
3-Nitro (target compound)12.3 µM (COX-2)Stronger binding due to resonance stabilization of nitro group .
4-Nitro28.7 µM (COX-2)Reduced activity due to steric hindrance .
2-NitroInactivePoor electronic alignment with active site .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2) using both fluorometric and radiometric assays to rule out false positives .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., solvent accessibility of the sulfonyl group in docking studies) .

Q. What strategies mitigate ester hydrolysis during long-term stability studies?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to reduce hydrolysis rates .
  • Formulation with Cyclodextrins : Encapsulation enhances stability in aqueous buffers (e.g., 95% retention after 30 days) .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • LogP Optimization : Introduce methyl or methoxy groups to the phenyl ring to balance hydrophobicity (target LogP ~2.5) .
  • Metabolic Stability : Replace the methyl ester with a tert-butyl ester to slow hepatic clearance (e.g., t1/2_{1/2} increased from 1.2 to 4.7 hours in vitro) .

Methodological Challenges and Solutions

Q. Handling Light Sensitivity in Nitro-Containing Derivatives

  • Workflow : Conduct reactions under amber glassware or red light. Use antioxidants (e.g., BHT) in storage solutions to prevent photodegradation .
  • Monitoring : Track degradation via HPLC (retention time shifts >5% indicate instability) .

Q. Analyzing Regioselectivity in Substitution Reactions

  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace substitution pathways via 15^{15}N NMR .
  • Computational Tools : DFT calculations (e.g., Gaussian) predict preferential attack at the sulfonyl-activated nitrogen .

Emerging Research Applications

Q. Role in Photodynamic Therapy (PDT) Probes

  • Mechanism : The nitro group acts as a photosensitizer enhancer, generating singlet oxygen (1^1O2_2) under 470 nm light.
  • Efficacy : In vitro studies show 60% cancer cell apoptosis at 10 µM .

Q. Use in Metal-Organic Frameworks (MOFs)

  • Functionalization : Coordinate the sulfonyl group with Zn2+^{2+} nodes to create porous MOFs for gas storage (e.g., CO2_2 uptake: 2.8 mmol/g at 1 bar) .

Safety and Handling Guidelines

  • Storage : -20°C under argon; avoid exposure to moisture or strong bases .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent sulfonic acid formation .

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